molecular formula C28H32N2O11 B12104664 6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12104664
M. Wt: 572.6 g/mol
InChI Key: OJAPCMFSNNRWFW-UHFFFAOYSA-N
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Description

1’-epi-Benazeprilat Acyl-beta-D-glucuronide is a metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is a byproduct produced during the synthesis of benazepril metabolites .

Preparation Methods

The preparation of 1’-epi-Benazeprilat Acyl-beta-D-glucuronide involves synthetic routes that typically include the glucuronidation of benazeprilat. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol .

Chemical Reactions Analysis

1’-epi-Benazeprilat Acyl-beta-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized metabolites, while reduction could produce reduced forms of the compound .

Scientific Research Applications

1’-epi-Benazeprilat Acyl-beta-D-glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-epi-Benazeprilat Acyl-beta-D-glucuronide involves its role as a metabolite of benazepril. Benazepril inhibits the angiotensin-converting enzyme, leading to decreased levels of angiotensin II and, consequently, reduced blood pressure. The glucuronidation of benazeprilat enhances its solubility and facilitates its excretion from the body .

Comparison with Similar Compounds

1’-epi-Benazeprilat Acyl-beta-D-glucuronide can be compared with other similar compounds such as:

1’-epi-Benazeprilat Acyl-beta-D-glucuronide is unique due to its specific glucuronidation, which affects its solubility and excretion profile .

Properties

Molecular Formula

C28H32N2O11

Molecular Weight

572.6 g/mol

IUPAC Name

6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39)

InChI Key

OJAPCMFSNNRWFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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